2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine
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Overview
Description
2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine is a complex organic compound that features a combination of imidazole, piperidine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles, while the piperidine ring can be prepared via hydrogenation of pyridine derivatives . The final step involves the coupling of these intermediates with a pyrimidine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. The piperidine and pyrimidine moieties can interact with other parts of the enzyme or receptor, enhancing the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-imidazolium chloride: Another imidazole derivative with different functional groups.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and is used as an analytical standard.
Uniqueness
2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine is unique due to its combination of imidazole, piperidine, and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-4-21-11-16(20-14(21)3)26(23,24)22-7-5-6-15(10-22)12-25-17-18-8-13(2)9-19-17/h8-9,11,15H,4-7,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDJPRKUQXCEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)COC3=NC=C(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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